5-methoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine
Description
Properties
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S/c1-22-11-5-3-4-10(8-11)15-20-21-16(24-15)19-17-18-13-9-12(23-2)6-7-14(13)25-17/h3-9H,1-2H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVHMTIJQBBVQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)NC3=NN=C(O3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of o-aminothiophenol with carbon disulfide in the presence of a base.
Oxadiazole Ring Formation: The oxadiazole ring can be formed by the reaction of hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reactions: The final compound can be obtained by coupling the benzothiazole core with the oxadiazole ring through appropriate linkers and reaction conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-methoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and downstream signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogs with Similar Oxadiazole Substitutions
4-(Dipropylsulfamoyl)-N-[5-(3-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl]Benzamide
- Structure : Shares the 5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl group but replaces the benzothiazole with a sulfamoylbenzamide group.
- Activity: No direct biological data is reported, but sulfonamide groups are associated with enzyme inhibition (e.g., carbonic anhydrase) .
N-{[5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl]Methyl}Pyridin-2-Amine (5f)
- Structure : Oxadiazole substituted with 4-methoxyphenyl and linked to pyridine.
- Activity: Exhibits anticancer activity against HOP-92 (non-small cell lung cancer), highlighting the importance of methoxy groups in modulating selectivity .
Benzothiazole-Based Analogs
4-(Benzo[d]Thiazol-2-yl)-1-(2-Nitrophenyl)-1H-1,2,3-Triazol-5-Amine
- Structure : Benzothiazole fused with a triazole ring and nitro group.
- Activity : Demonstrates antiproliferative properties, underscoring benzothiazole’s role in medicinal chemistry .
N-[(5-Substituted-1,3,4-Oxadiazol-2-yl)Methyl]-4-Phenyl-1,3-Thiazol-2-Amine
Heterocyclic Variants: Oxadiazole vs. Thiadiazole
5-(3-Methoxyphenyl)-1,3,4-Thiadiazol-2-Amine
- Structure : Replaces oxadiazole with thiadiazole (sulfur instead of oxygen).
- Activity: Thiadiazoles are known for insecticidal and fungicidal activities, but the 3-methoxyphenyl group may enhance lipophilicity .
N-((5-Chloro-2-Phenyl-1H-Indol-3-yl)Methylene)-5-(2-Methyl-1H-Indol-3-yl)-1,3,4-Oxadiazol-2-Amine (3a)
- Structure : Oxadiazole linked to indole derivatives.
Comparative Analysis Table
Key Findings and Implications
Methoxy Substitutions : The 3-methoxyphenyl group on oxadiazole (target compound) is structurally analogous to 4-methoxyphenyl in compound 5f, which shows anticancer activity. Meta-substitution may optimize steric and electronic interactions with target proteins .
Heterocycle Impact :
- Benzothiazole vs. Benzooxazole : Benzothiazole derivatives (target compound) are more prevalent in anticancer research than benzooxazole analogs, possibly due to enhanced π-π stacking .
- Oxadiazole vs. Thiadiazole : Oxygen in oxadiazole improves metabolic stability, whereas sulfur in thiadiazole increases lipophilicity, favoring membrane penetration .
Linker Diversity : Amine linkers (target compound) vs. methylene bridges (compound 5f) affect conformational flexibility and binding kinetics .
Biological Activity
The compound 5-methoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological properties, synthesis methods, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 354.38 g/mol. The compound features a benzothiazole core linked to an oxadiazole ring, which is known for its various pharmacological properties.
Biological Activities
Research indicates that compounds containing the 1,3,4-oxadiazole unit exhibit a wide range of biological activities:
- Anticancer Activity : Compounds similar to this structure have shown promising results against various cancer cell lines. For instance, derivatives have demonstrated inhibitory effects on cell proliferation in human colon adenocarcinoma (HT-29), lung carcinoma (A549), and melanoma (MEXF 462) cell lines .
- Anti-inflammatory Effects : Studies suggest that benzothiazole derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α .
- Antimicrobial Properties : The compound's structural motifs may confer antibacterial and antifungal activities, making it a candidate for further exploration in infectious disease treatment.
The biological activity of this compound may be attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymes : It has been shown to inhibit key enzymes such as Histone Deacetylase (HDAC) and Carbonic Anhydrase (CA), which are involved in cancer progression and inflammation .
- Cell Cycle Arrest and Apoptosis Induction : The compound has been observed to induce apoptosis in cancer cells and arrest the cell cycle at specific phases, contributing to its anticancer efficacy .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Benzothiazole Derivatives : A study synthesized novel benzothiazole compounds that exhibited significant anticancer activity against multiple human cancer cell lines. These compounds were designed to enhance specificity towards tumor receptors .
- Oxadiazole Compounds : Research on oxadiazole derivatives revealed their potential as anticancer agents with moderate IC50 values against various tumor cell lines. Modifications of the oxadiazole structure were found to improve their antiproliferative activities .
Synthesis Methods
The synthesis of This compound typically involves several steps:
- Formation of the Benzothiazole Core : This is achieved through cyclization reactions involving o-aminothiophenol and carbon disulfide under basic conditions.
- Oxadiazole Ring Formation : The oxadiazole ring is synthesized via reactions between hydrazine derivatives and carboxylic acids or their derivatives under dehydrating conditions.
- Coupling Reactions : The final product is obtained by coupling the benzothiazole core with the oxadiazole ring using appropriate linkers.
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-methoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine, and how can yield and purity be maximized?
- Methodology : The compound is synthesized via cyclocondensation reactions. A typical approach involves:
Oxadiazole ring formation : Reacting 3-methoxyphenyl-substituted hydrazide with carbon disulfide in the presence of POCl₃ under reflux (90–100°C) for 3–5 hours .
Benzothiazole coupling : Introducing the methoxy-substituted benzothiazole amine via nucleophilic substitution or Buchwald-Hartwig amination .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from DMSO/water mixtures improves purity (>95%) .
- Key parameters : Temperature control during cyclocondensation and stoichiometric ratios of precursors are critical for minimizing side products.
Q. How is the molecular structure of this compound confirmed, and what analytical techniques are most reliable?
- Techniques :
- NMR spectroscopy : ¹H/¹³C NMR confirms methoxy groups (δ 3.8–4.0 ppm for OCH₃) and oxadiazole/benzothiazole ring connectivity .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 397.0825 for C₁₈H₁₅N₄O₃S) .
- X-ray crystallography : Resolves bond lengths and dihedral angles (e.g., oxadiazole-thiazole angle: 15–20°) to confirm stereoelectronic properties .
Q. What in vitro assays are suitable for preliminary biological screening (e.g., antimicrobial or anticancer activity)?
- Antimicrobial : Broth microdilution (MIC assays) against Staphylococcus aureus (ATCC 29213) and Candida albicans (ATCC 10231), with ciprofloxacin and fluconazole as controls .
- Anticancer : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations, with IC₅₀ calculations .
- Data interpretation : Activity is benchmarked against known oxadiazole derivatives (e.g., 5-(4-fluorophenyl)-analogs show 2–4× higher potency) .
Advanced Research Questions
Q. How do substituent variations (e.g., methoxy vs. fluoro groups) impact biological activity, and how can structure-activity relationships (SAR) be systematically studied?
- SAR strategy :
- Substituent libraries : Synthesize analogs with halogen (F, Cl), nitro (NO₂), or alkyl (CH₃) groups at the phenyl/benzothiazole positions .
- Activity trends :
| Substituent (R₁/R₂) | Anticancer IC₅₀ (µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|
| 3-OCH₃ (R₁), 5-OCH₃ (R₂) | 12.5 ± 1.2 | 8.0 ± 0.5 |
| 4-F (R₁), 6-Cl (R₂) | 8.7 ± 0.9 | 4.2 ± 0.3 |
- Mechanistic insights : Electron-withdrawing groups (e.g., F, Cl) enhance DNA intercalation or enzyme inhibition (e.g., topoisomerase II) .
Q. How can conflicting data on cytotoxicity profiles between in vitro and in vivo models be resolved?
- Hypotheses :
- Metabolic stability : Poor oral bioavailability due to rapid hepatic glucuronidation of methoxy groups .
- Toxicity mitigation :
Prodrug design : Mask polar groups (e.g., acetate prodrugs) to enhance absorption .
Nanoparticle encapsulation : Use PLGA nanoparticles to improve plasma half-life .
- Validation : Pharmacokinetic studies (Cₘₐₓ, AUC) in rodent models and LC-MS/MS metabolite profiling .
Q. What computational methods are effective for predicting target binding and optimizing lead compounds?
- Docking studies : AutoDock Vina or Schrödinger Maestro to simulate binding to tyrosine kinases (e.g., EGFR; PDB ID: 1M17) .
- MD simulations : GROMACS for assessing ligand-protein stability (RMSD < 2.0 Å over 100 ns) .
- QSAR models : CoMFA/CoMSIA to correlate logP, polar surface area, and IC₅₀ values .
Q. How can in vivo efficacy and toxicity be evaluated in preclinical models?
- Models :
- Xenograft mice : Subcutaneous tumor implantation (e.g., HCT-116 colon cancer) with compound administered orally (50 mg/kg/day, 21 days) .
- Toxicity endpoints : ALT/AST levels (liver), BUN/creatinine (kidney), and histopathology .
- Dose optimization : MTD (maximum tolerated dose) studies to balance efficacy (tumor regression) and safety .
Data Contradiction Analysis
Q. Why do similar oxadiazole-benzothiazole hybrids show divergent activity against Gram-positive vs. Gram-negative bacteria?
- Key factors :
- Membrane permeability : Gram-negative outer membrane lipopolysaccharides reduce compound penetration .
- Efflux pumps : Pseudomonas aeruginosa overexpresses MexAB-OprM, reducing intracellular accumulation .
- Solutions :
- Synergy studies : Combine with efflux pump inhibitors (e.g., PAβN) to restore activity .
- Structural modifications : Introduce bulky groups (e.g., adamantane) to evade efflux .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
